N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide
Description
This compound features a piperidine core substituted with a furan-3-carbonyl group at the 1-position and a methyl-linked acetamide moiety bearing a thiophen-2-yl group. Though specific biological data are unavailable in the provided evidence, structural analogs suggest roles in targeting enzymes or receptors, particularly in medicinal chemistry contexts.
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-16(10-15-2-1-9-23-15)18-11-13-3-6-19(7-4-13)17(21)14-5-8-22-12-14/h1-2,5,8-9,12-13H,3-4,6-7,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXMLDNCSWTAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CS2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a piperidine ring, a furan carbonyl moiety, and a thiophene group. The presence of these heterocycles suggests potential interactions with various biological targets.
This compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with enzymes involved in critical metabolic pathways. For instance, it may inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial DNA replication and folate metabolism, respectively .
- Receptor Modulation : Its structure allows for potential binding to various receptors, influencing cellular signaling pathways that could lead to therapeutic effects such as anti-inflammatory or analgesic responses .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values suggest significant efficacy, particularly when used in combination with other antibiotics, enhancing their effectiveness .
Antimicrobial Studies
Recent studies have evaluated the antimicrobial activity of this compound against various bacterial strains. Key findings include:
- Efficacy Against Pathogens : The compound demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 μg/mL .
- Synergistic Effects : When combined with established antibiotics like Ciprofloxacin and Ketoconazole, the compound showed synergistic effects, significantly reducing the MICs of these drugs .
Toxicity and Safety Profile
Toxicity assessments have indicated that this compound possesses low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting a favorable safety profile for further development .
Comparative Analysis
To contextualize the biological activity of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure | MIC (μg/mL) | Notable Activity |
|---|---|---|---|
| N'-(4-methoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide | Structure | 0.25 | Antimicrobial |
| N'-(4-chloro phenoxy)-N-{[1-(furan carbonyl)piperidin]methyl}acetamide | Structure | 0.30 | Antitumor |
The comparative analysis highlights the unique properties of this compound, particularly its potent antimicrobial activity and low toxicity.
Case Studies
In a recent case study involving the synthesis and evaluation of various derivatives, researchers found that modifications to the piperidine ring or the introduction of different substituents on the thiophene moiety could enhance biological activity. This underscores the importance of structural optimization in drug development.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its ability to inhibit the growth of bacteria and fungi, making it a candidate for further therapeutic development.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 µg/mL | Not specified |
| Escherichia coli | 0.5 µg/mL | Not specified |
| Candida albicans | 0.5 - 1.0 µg/mL | Not specified |
The mechanisms by which this compound exerts its antimicrobial effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell wall synthesis or metabolic pathways in bacteria.
- Biofilm Disruption : It has shown the ability to disrupt biofilm formation, crucial for the survival of many pathogens.
- Membrane Interaction : The thiophene and furan groups may interact with microbial membranes, increasing permeability and leading to cell death.
Case Study 1: Efficacy Against Biofilms
A study evaluated the compound's ability to inhibit biofilm formation in Staphylococcus aureus. Results indicated a significant reduction in biofilm biomass at concentrations as low as 31.108 µg/mL, outperforming traditional antibiotics like ciprofloxacin.
Case Study 2: Synergistic Effects
In combination therapy studies, this compound exhibited synergistic effects when used alongside established antibiotics such as ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains.
Pharmacological Applications
Given its promising biological activity, this compound has potential applications in:
- Pharmacology : Development of new anti-inflammatory and analgesic medications.
- Medicinal Chemistry : As a scaffold for synthesizing novel therapeutic agents.
Comparison with Similar Compounds
Table 1: Key Structural and Inferred Pharmacological Differences
Electronic and Steric Effects
- Furan vs. Thiophene/Other Rings : The furan-3-carbonyl group in the target compound provides moderate electron-withdrawing effects and lower steric bulk compared to fluorophenyl () or pyrimidine () substituents. This may enhance metabolic stability relative to halogenated analogs .
- Acetamide Linker : The absence of reactive groups (e.g., chloro in ) suggests greater stability under physiological conditions compared to chloroacetamides, which are prone to nucleophilic substitution .
Pharmacokinetic Considerations
- The target’s furan-thiophene combination balances polarity and lipophilicity .
- Molecular Weight : At ~350–400 g/mol (estimated), the target is smaller than goxalapladib (718.80 g/mol, ), suggesting better oral bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis involves multi-step reactions, including amide coupling, piperidine functionalization, and heterocyclic ring formation. Key steps include:
- Step 1 : Activation of the furan-3-carboxylic acid using coupling agents like EDCl/HOBt for conjugation to the piperidine ring.
- Step 2 : Protection/deprotection strategies (e.g., Boc groups) to prevent side reactions during methylene bridge formation.
- Step 3 : Thiophene-2-yl acetic acid coupling via nucleophilic acyl substitution.
- Critical parameters include solvent choice (DMF or THF for polar intermediates), temperature control (0–25°C for sensitive steps), and catalyst optimization (e.g., Pd for cross-couplings). Reaction progress should be monitored via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the furan and thiophene moieties and piperidine substitution patterns.
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- Chromatography (HPLC/UPLC) : For purity assessment (>95% by area normalization).
- X-ray Crystallography : If single crystals are obtainable, SHELX software (e.g., SHELXL) can resolve absolute stereochemistry .
Advanced Research Questions
Q. How can computational modeling predict the biological activity and target interactions of this compound?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model binding affinities to targets (e.g., enzymes or receptors). For example, the thiophene and furan groups may engage in π-π stacking or hydrogen bonding with active sites.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can assess stability of ligand-target complexes over time (e.g., RMSD < 2 Å indicates stable binding).
- ADMET Prediction : SwissADME or pkCSM can evaluate pharmacokinetic properties (e.g., CYP450 inhibition risk) .
Q. How should researchers address contradictions in observed biological activity across different assays?
- Methodological Answer :
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values in at least two independent assays (e.g., enzymatic vs. cell-based) to confirm target specificity.
- Counter-Screens : Test against off-targets (e.g., kinase panels) to rule out non-specific effects.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing thiophene with phenyl) to isolate pharmacophoric groups responsible for activity .
Q. What strategies are recommended for resolving structural ambiguities in crystallographic studies of this compound?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling twinned crystals.
- Disorder Modeling : For flexible regions (e.g., piperidine methylene chain), apply PART/SULP instructions to model alternate conformers.
- Validation Tools : Check geometry with PLATON and electron density fit with Rfree .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
